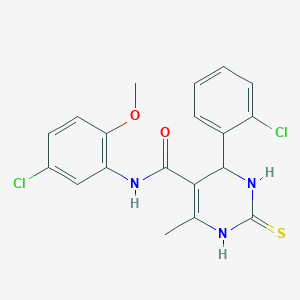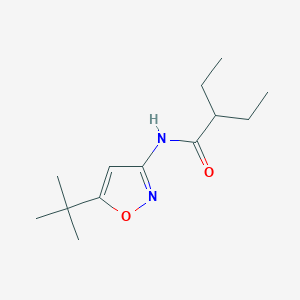![molecular formula C16H19N3O3 B4938746 1-(2-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4938746.png)
1-(2-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as MIPEP or MIP-1α and is known to play a crucial role in the regulation of the immune system. MIPEP has been found to be involved in various biological processes, including inflammation, cell migration, and angiogenesis.
Wirkmechanismus
MIPEP exerts its biological effects by binding to the chemokine receptor CCR1 and inhibiting the activity of CCL2 and CXCL8. MIPEP also inhibits the activity of MMPs by binding to their catalytic domain and blocking their activity. The inhibition of CCR1, CCL2, CXCL8, and MMPs results in the suppression of inflammation, cell migration, and angiogenesis.
Biochemical and Physiological Effects:
MIPEP has been found to have various biochemical and physiological effects, including the inhibition of cell migration, angiogenesis, and inflammation. MIPEP has also been found to induce apoptosis in cancer cells and inhibit tumor growth. MIPEP has been shown to reduce the severity of symptoms in animal models of autoimmune disorders and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MIPEP has several advantages for lab experiments, including its high potency, selectivity, and specificity. MIPEP is also stable and can be easily synthesized in large quantities. However, MIPEP has several limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of MIPEP, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanism of action. MIPEP may also have potential applications in drug delivery and imaging. Further studies are needed to fully understand the biological effects of MIPEP and its potential therapeutic applications.
Synthesemethoden
The synthesis of MIPEP involves the reaction of 1-(2-methoxyphenyl)piperazine with 5-methyl-3-isoxazolecarboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The resulting product is purified by column chromatography using a suitable eluent.
Wissenschaftliche Forschungsanwendungen
MIPEP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. MIPEP has been found to inhibit the activity of chemokine (C-C motif) ligand 2 (CCL2) and chemokine (C-X-C motif) ligand 8 (CXCL8), which are involved in the recruitment of immune cells to the site of inflammation. MIPEP has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix (ECM) and tissue remodeling.
Eigenschaften
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-12-11-13(17-22-12)16(20)19-9-7-18(8-10-19)14-5-3-4-6-15(14)21-2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYOAKHSHPCVMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49715759 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2'-[(2,5-dimethoxy-1,4-phenylene)bis(methylenethio)]bis-1,3-benzoxazole](/img/structure/B4938666.png)
![N~1~-[4-(aminosulfonyl)phenyl]-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4938687.png)
![N,N-diethyl-3-{[(4-methylphenyl)sulfonyl]methyl}benzamide](/img/structure/B4938693.png)
![4-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzenesulfonamide](/img/structure/B4938704.png)

![2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-1,3,4-trimethylbenzene](/img/structure/B4938717.png)

![1-(2,13a-dihydroxy-4a,6a,13-trimethylicosahydro-6bH-indeno[2,1-a]phenanthren-6b-yl)ethanone](/img/structure/B4938735.png)
![7-(1,3-benzodioxol-5-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4938742.png)
![ethyl 1-(3-hydroxybenzyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4938749.png)
![3-allyl-5-{4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4938762.png)
![2-methoxy-N'-{3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4938765.png)

![3-isopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-5-isoxazolecarboxamide](/img/structure/B4938783.png)
